molecular formula C19H11Cl2NOS B11124967 3,4-dichloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11124967
M. Wt: 372.3 g/mol
InChI Key: YOFWGDUQRFYBCU-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of two chlorine atoms, a naphthalene ring, and a benzothiophene moiety

Preparation Methods

The synthesis of 3,4-dichloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Naphthalene Substitution: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3,4-dichloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-dichloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-dichloro-N-(naphthalen-2-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    3,4-dichloro-N-(phenyl)-1-benzothiophene-2-carboxamide: This compound has a phenyl group instead of a naphthalene ring, which may result in different chemical and biological properties.

    3,4-dichloro-N-(naphthalen-2-yl)-1-thiophene-2-carboxamide: This compound has a thiophene ring instead of a benzothiophene ring, which may affect its reactivity and applications.

Properties

Molecular Formula

C19H11Cl2NOS

Molecular Weight

372.3 g/mol

IUPAC Name

3,4-dichloro-N-naphthalen-2-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H11Cl2NOS/c20-14-6-3-7-15-16(14)17(21)18(24-15)19(23)22-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,22,23)

InChI Key

YOFWGDUQRFYBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

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